molecular formula C8H6F2O B14853071 4,5-Difluoro-2-methylbenzaldehyde CAS No. 1253195-51-5

4,5-Difluoro-2-methylbenzaldehyde

Cat. No.: B14853071
CAS No.: 1253195-51-5
M. Wt: 156.13 g/mol
InChI Key: GQHPMYGLFOXMDG-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylbenzaldehyde (C₈H₆F₂O) is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with two fluorine atoms at positions 4 and 5 and a methyl group at position 2. This compound is characterized by its electron-withdrawing fluorine substituents, which enhance the electrophilicity of the aldehyde group, and a sterically hindering methyl group. It serves as a critical intermediate in organic synthesis, particularly in the formation of heterocyclic compounds like benzimidazoles (e.g., 4,5-Difluoro-2-methylbenzimidazole, CAS 229957-09-9) . Applications span pharmaceuticals, agrochemicals, and materials science, where its substituents confer unique reactivity and stability.

Properties

IUPAC Name

4,5-difluoro-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPMYGLFOXMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Difluoro-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 4,5-difluoro-2-methylbenzene. This can be achieved using dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as reagents . The reaction typically occurs under controlled conditions to ensure the selective introduction of the formyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4,5-Difluoro-2-methylbenzoic acid.

    Reduction: 4,5-Difluoro-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Difluoro-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-difluoro-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

Key Compounds for Comparison:

2-Methylbenzaldehyde (o-Tolualdehyde) : Lacks fluorine substituents.

4-Fluorobenzaldehyde: Mono-fluorinated at position 3.

5-Fluoro-2-methylbenzaldehyde: Mono-fluorinated at position 5 with a methyl group.

2,4-Difluorobenzaldehyde : Difluorinated at positions 2 and 5.

Table 1: Substituent Effects on Properties
Compound Molecular Formula Molecular Weight Key Substituents Electrophilicity Steric Hindrance
4,5-Difluoro-2-methylbenzaldehyde C₈H₆F₂O 156.13 2-CH₃, 4-F, 5-F High Moderate
2-Methylbenzaldehyde C₈H₈O 120.15 2-CH₃ Low Moderate
4-Fluorobenzaldehyde C₇H₅FO 124.11 4-F Moderate Low
2,4-Difluorobenzaldehyde C₇H₄F₂O 142.10 2-F, 4-F Very High Low
  • Electrophilicity: Fluorine’s electron-withdrawing nature increases the aldehyde’s reactivity. This compound exhibits higher electrophilicity than non-fluorinated analogs but lower than 2,4-difluorobenzaldehyde due to steric effects from the methyl group .
  • Steric Hindrance : The 2-methyl group in this compound moderately impedes nucleophilic attack compared to unsubstituted or para-substituted aldehydes .
Table 2: Reaction Efficiency in Benzimidazole Formation
Aldehyde Reaction Time (h) Yield (%) Notes
This compound 18 75–80 High electrophilicity enhances reactivity; steric effects slightly reduce yield
4-Fluorobenzaldehyde 18 85–90 No steric hindrance; optimal yield
2-Methylbenzaldehyde 24 60–65 Low electrophilicity and steric hindrance delay reaction
  • Fluorine substituents reduce reaction time and improve yields compared to non-fluorinated aldehydes. However, the methyl group in this compound introduces minor steric limitations .

Physical Properties

Table 3: Comparative Physical Data
Compound Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents)
This compound ~80–85 (est.) 220–225 (est.) Moderate
4-Fluorobenzaldehyde 18–20 180 High
2-Methylbenzaldehyde -34 199–200 Low
  • Melting Point: Fluorine increases polarity and intermolecular forces, raising the melting point relative to non-fluorinated analogs.
  • Solubility : The methyl group reduces solubility in polar solvents compared to 4-fluorobenzaldehyde .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Difluoro-2-methylbenzaldehyde, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting fluorinated precursors with methylating agents under anhydrous conditions (e.g., using absolute ethanol and glacial acetic acid as catalysts) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization mode) validate purity (>98%) .
Key Parameters for Synthesis
Catalyst: Glacial acetic acid
Solvent: Absolute ethanol
Reaction Time: 4–6 hours (reflux)
Purification: Column chromatography (hexane:EtOAc = 4:1)

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodology : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions. For instance, ¹⁹F NMR distinguishes between ortho/para fluorine environments . X-ray crystallography resolves stereoelectronic effects, while FT-IR identifies aldehyde C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies address contradictions in spectral data (e.g., unexpected shifts in ¹H NMR)?

  • Methodology : Contradictions may arise from solvent effects or impurities. Validate via:

Comparative analysis : Cross-check with literature spectra of analogous fluorinated benzaldehydes .

Computational modeling : Density Functional Theory (DFT) predicts chemical shifts (B3LYP/6-311+G(d,p)) .

Iterative purification : Repeat chromatography and reanalyze to rule out impurities .

Q. How does the fluorination pattern influence reactivity in cross-coupling reactions?

  • Methodology : Fluorine’s electron-withdrawing effects enhance electrophilicity at the aldehyde group. Test via Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Monitor regioselectivity using LC-MS and compare with non-fluorinated analogs .
Reactivity Comparison
4,5-Difluoro derivative : Higher yield in meta-substituted products
Non-fluorinated analog : Prefers ortho/para substitution

Q. What in vitro assays are suitable for evaluating bioactivity (e.g., enzyme inhibition)?

  • Methodology : Screen against target enzymes (e.g., kinases, cytochrome P450) using fluorometric assays. For example:

  • CYP3A4 inhibition : Incubate with luciferin-IPA substrate, measure luminescence .
  • Kinase inhibition : Use ATP-Glo™ assay (IC₅₀ determination) .
    • Controls : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and solvent blanks.

Data Analysis and Interpretation

Q. How can computational models predict metabolic stability of this compound derivatives?

  • Methodology :

ADMET prediction : Use SwissADME or ADMETLab to estimate metabolic half-life and cytochrome interactions .

Docking studies : AutoDock Vina models interactions with CYP450 isoforms (e.g., CYP2D6). Validate with in vitro microsomal assays (rat liver microsomes, NADPH regeneration system) .

Q. What experimental designs mitigate degradation during long-term storage?

  • Methodology :

  • Storage conditions : Store under argon at −20°C in amber vials to prevent photooxidation .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Contradiction Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodology :

Meta-analysis : Pool data from PubMed/Scopus, adjusting for variables (cell lines, assay protocols) .

Dose-response reevaluation : Repeat assays with standardized protocols (e.g., NIH/WHO guidelines) .

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